5-Methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
AS057278 is a potent, selective, orally active, and blood-brain barrier penetrant non-peptidic D-amino acid oxidase inhibitor. It has shown potential anti-psychotic properties by enhancing NMDA neurotransmission through the inhibition of D-amino acid oxidase, which increases the levels of D-serine, an endogenous full agonist at the glycine site of NMDA receptors .
Mechanism of Action
Target of Action
5-Methyl-1H-pyrazole-3-carboxylic acid is a potent and selective inhibitor of D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of ammonia and hydrogen peroxide .
Mode of Action
The compound interacts with DAO and inhibits its activity, thereby preventing the oxidation of D-amino acids . This results in a decrease in the production of hydrogen peroxide and ammonia, which are byproducts of the DAO-catalyzed reaction .
Biochemical Pathways
The inhibition of DAO by this compound affects the metabolic pathways involving D-amino acids .
Pharmacokinetics
The compound is soluble in dimethyl sulfoxide , suggesting that it may have good bioavailability
Result of Action
By inhibiting DAO, this compound can protect DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s vapor can form explosive mixtures with air, and it can react strongly with oxidizing agents . Its vapor is heavier than air and can spread to considerable distances at lower levels, potentially igniting upon contact with a flame .
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-pyrazole-3-carboxylic acid is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor . DAO is an enzyme that plays a crucial role in the metabolism of D-amino acids, and the inhibition of DAO by this compound can protect cells from oxidative stress induced by D-Serine .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a DAO inhibitor . By inhibiting DAO, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the DAO enzyme, thereby inhibiting its activity . This interaction can lead to changes in gene expression and cellular metabolism, particularly in relation to the metabolism of D-amino acids .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and soluble in dimethyl sulfoxide .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of D-amino acids, particularly through its interaction with the DAO enzyme .
Preparation Methods
The synthesis of AS057278 involves the reaction of specific chemical precursors under controlled conditions. The compound is synthesized through a series of steps that include the formation of intermediate compounds, followed by purification and characterization to ensure the desired purity and activity. Industrial production methods involve scaling up the synthetic route while maintaining the reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
AS057278 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the conversion of AS057278 into its active form. The major products formed from these reactions are intermediates that contribute to the compound’s pharmacological activity .
Scientific Research Applications
AS057278 has been extensively studied for its potential anti-psychotic properties. It has been shown to normalize phencyclidine-induced prepulse inhibition and hyperlocomotion in animal models, suggesting its potential use in treating cognitive impairment and positive symptoms of schizophrenia. Additionally, AS057278 has applications in studying the role of D-amino acid oxidase in various biological processes and its potential as a therapeutic target for other neurological disorders .
Comparison with Similar Compounds
AS057278 is compared with other D-amino acid oxidase inhibitors such as sodium benzoate, compound 8, and NPCA. While all these compounds inhibit D-amino acid oxidase, AS057278 is unique in its potency, selectivity, and ability to penetrate the blood-brain barrier. This makes it a promising candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-1H-pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-4(5(8)9)7-6-3/h2H,1H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMQKESQZFQMFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193198 | |
Record name | 5-Methylpyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-61-9, 696-22-0 | |
Record name | 5-Methyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylpyrazole-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 696-22-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylpyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLPYRAZOLE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71778T48T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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